

Application Notes and Protocols for High-Throughput Screening of PIM2 Inhibitors

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Compound of Interest

Compound Name: *Pim-IN-2*

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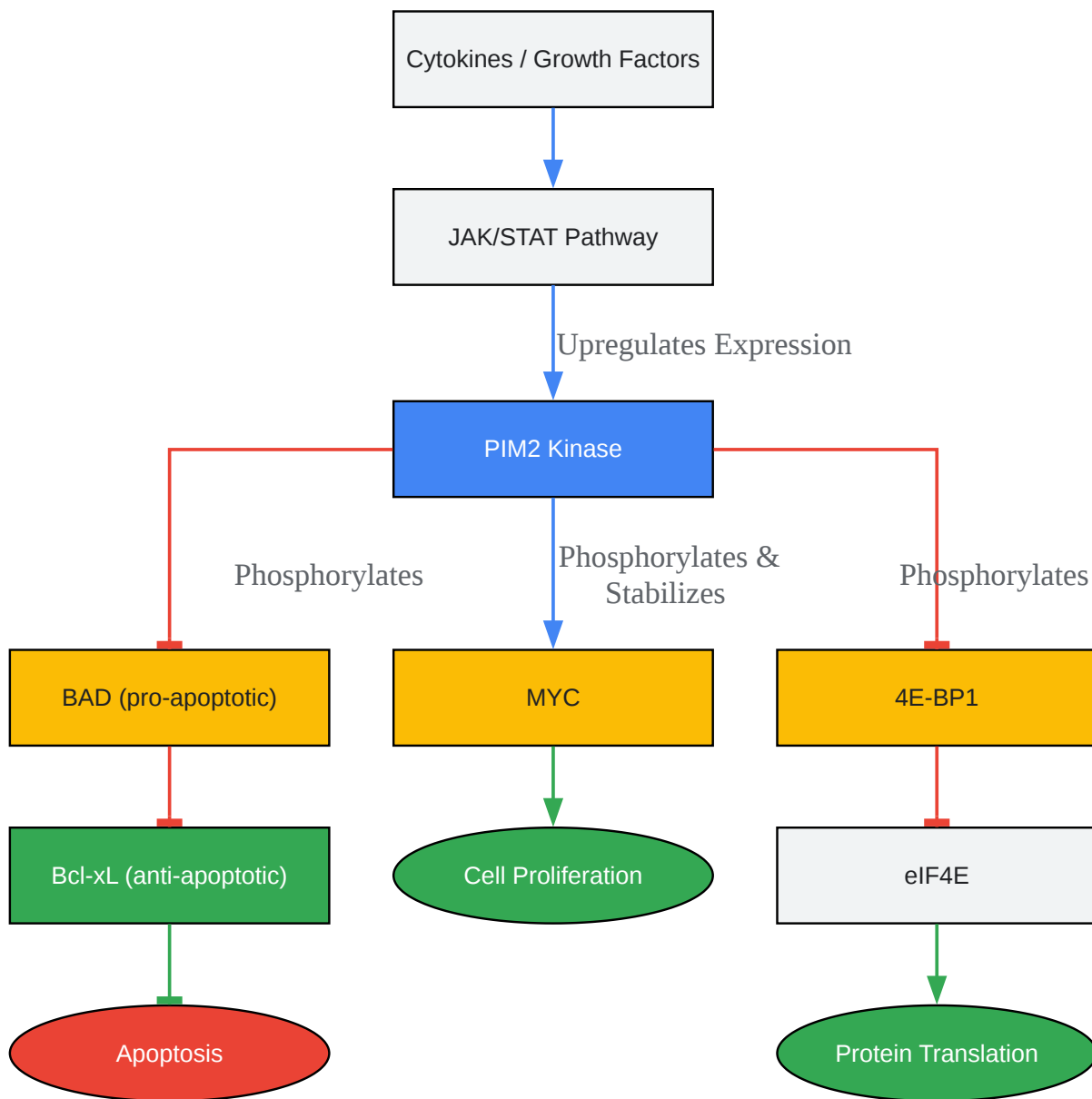
Introduction

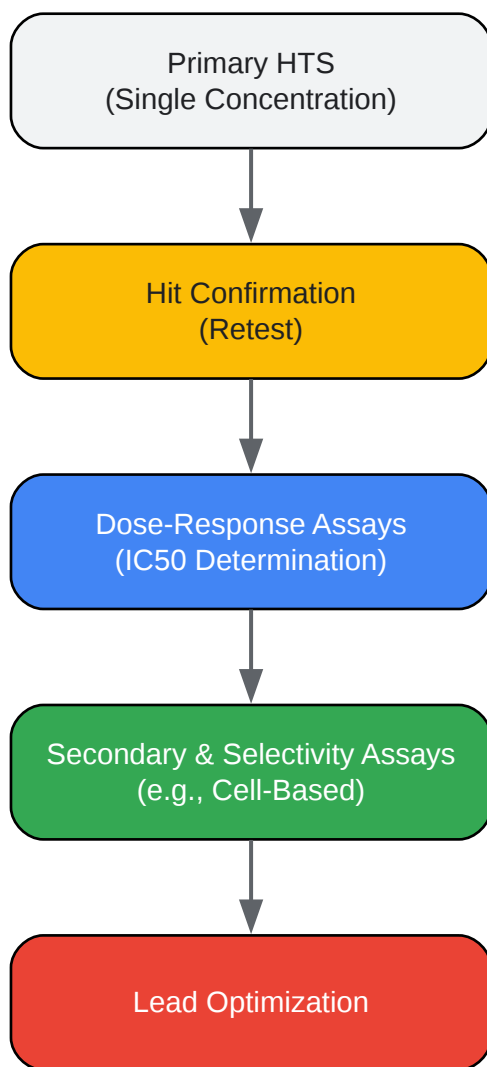
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] As a proto-oncogene, PIM2 is involved in crucial cellular processes, including cell survival, proliferation, and the regulation of apoptosis.[2][3] Overexpression of PIM2 is observed in various hematologic malignancies and solid tumors, such as leukemia, multiple myeloma, and prostate cancer, making it an attractive target for therapeutic intervention.[1][4] High-throughput screening (HTS) provides a robust platform for identifying novel small-molecule inhibitors of PIM2 kinase activity, which is the critical first step in the drug discovery pipeline.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize PIM2 inhibitors.

PIM2 Signaling Pathway

PIM2 is a constitutively active kinase, with its activity primarily regulated at the level of protein expression and stability. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, PIM2 phosphorylates a range of downstream substrates to exert its pro-survival and anti-apoptotic functions. Key substrates include the pro-apoptotic protein BAD, the translation repressor 4E-BP1, and the MYC proto-oncogene, leading to enhanced cell survival and proliferation.





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References

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